molecular formula C20H21FN2O B5484641 1-cinnamoyl-4-(4-fluorobenzyl)piperazine

1-cinnamoyl-4-(4-fluorobenzyl)piperazine

Cat. No. B5484641
M. Wt: 324.4 g/mol
InChI Key: ZKOWQFHURZHVCE-DHZHZOJOSA-N
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Description

1-cinnamoyl-4-(4-fluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-cinnamoyl-4-(4-fluorobenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It also inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-cinnamoyl-4-(4-fluorobenzyl)piperazine has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all neurotransmitters that play a role in mood regulation. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This suggests that the compound may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cinnamoyl-4-(4-fluorobenzyl)piperazine in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the central nervous system. However, its psychoactive properties may also pose a limitation as it can be difficult to distinguish between the effects of the compound and the effects of the experimental manipulation.

Future Directions

There are several future directions for research on 1-cinnamoyl-4-(4-fluorobenzyl)piperazine. One direction is to investigate its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to study its effects on neuroplasticity and cognitive function, as it has been shown to increase the levels of BDNF in the brain. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Conclusion:
In conclusion, 1-cinnamoyl-4-(4-fluorobenzyl)piperazine is a chemical compound that has been studied for its potential use in treating various neurological and psychiatric disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 1-cinnamoyl-4-(4-fluorobenzyl)piperazine involves the condensation of cinnamoyl chloride and 4-(4-fluorobenzyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

1-cinnamoyl-4-(4-fluorobenzyl)piperazine has been studied for its potential use in treating various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it also exhibits antipsychotic properties. Additionally, it has been studied for its potential use in drug addiction treatment.

properties

IUPAC Name

(E)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c21-19-9-6-18(7-10-19)16-22-12-14-23(15-13-22)20(24)11-8-17-4-2-1-3-5-17/h1-11H,12-16H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOWQFHURZHVCE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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